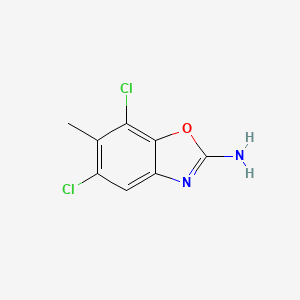
1,1,1,2,2,6,6,7,7,7-Decafluoro-5-hydroxy-5-methylheptan-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1,1,2,2,6,6,7,7,7-Decafluoro-5-hydroxy-5-methylheptan-3-one, also known as DFHMP, is a fluorinated hydroxyalkyl derivative of heptan-3-one. It is a colorless liquid with a boiling point of 94.2 °C and a melting point of -42.2 °C. DFHMP has been studied extensively due to its unique properties, which make it useful in a variety of applications.
Aplicaciones Científicas De Investigación
1,1,1,2,2,6,6,7,7,7-Decafluoro-5-hydroxy-5-methylheptan-3-one has been used in a variety of scientific research applications, including as a solvent for organic reactions, as a reactant in the synthesis of organic compounds, and as a reagent in the synthesis of fluorinated compounds. Additionally, this compound has been used as a solvent for the extraction of natural products, as a reagent in the synthesis of pharmaceuticals, and as a reactant in the synthesis of polymers.
Mecanismo De Acción
1,1,1,2,2,6,6,7,7,7-Decafluoro-5-hydroxy-5-methylheptan-3-one acts as a nucleophile in organic reactions, attacking electrophiles such as carbonyl compounds. The reaction proceeds through the formation of a covalent bond between the this compound and the electrophile. The reaction is catalyzed by an acid, such as sulfuric acid, and is reversible, allowing the this compound to be recovered and reused.
Biochemical and Physiological Effects
This compound has been shown to have no significant biochemical or physiological effects in animal studies. It is not toxic, mutagenic, or carcinogenic, and does not exhibit any signs of genotoxicity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1,1,1,2,2,6,6,7,7,7-Decafluoro-5-hydroxy-5-methylheptan-3-one has several advantages for use in laboratory experiments. It is highly soluble in water and other organic solvents, making it easy to use in a variety of reactions. Additionally, this compound is relatively non-toxic and does not exhibit any signs of genotoxicity. However, this compound is also a volatile compound and must be handled with care to avoid contamination or loss.
Direcciones Futuras
Future research into the properties and applications of 1,1,1,2,2,6,6,7,7,7-Decafluoro-5-hydroxy-5-methylheptan-3-one could include the development of new synthesis methods, the exploration of its use in other applications, and the development of new derivatives with improved properties. Additionally, further research into the biochemical and physiological effects of this compound could lead to a better understanding of its potential uses in medicine. Finally, further research into the environmental impact of this compound could lead to a better understanding of its potential risks and benefits.
Métodos De Síntesis
1,1,1,2,2,6,6,7,7,7-Decafluoro-5-hydroxy-5-methylheptan-3-one can be synthesized by the reaction of 1,1,1,2,2,6,6,7,7,7-decafluoroheptan-3-one with hydroxymethylenebis(trifluoromethanesulfonyl)amide (HMTf) in an aqueous medium. The reaction is carried out at room temperature for 12 hours and yields a product with a purity of 99%.
Propiedades
IUPAC Name |
1,1,1,2,2,6,6,7,7,7-decafluoro-5-hydroxy-5-methylheptan-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F10O2/c1-4(20,6(11,12)8(16,17)18)2-3(19)5(9,10)7(13,14)15/h20H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSQDKLHYENFHKE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)C(C(F)(F)F)(F)F)(C(C(F)(F)F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F10O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901023236 |
Source


|
| Record name | 1,1,1,2,2,6,6,7,7,7-Decafluoro-5-hydroxy-5-methylheptan-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901023236 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
6742-92-3 |
Source


|
| Record name | 1,1,1,2,2,6,6,7,7,7-Decafluoro-5-hydroxy-5-methylheptan-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901023236 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[4-(Benzyloxy)phenyl]-5-methyl-4,5-dihydro-1,2-oxazole-5-carboxylic acid](/img/structure/B6350191.png)


![5-Methyl-3-[4-(propan-2-yl)phenyl]-4,5-dihydro-1,2-oxazole-5-carboxylic acid](/img/structure/B6350225.png)









